molecular formula C9H12N2 B14027562 4-Cyclopropyl-5-methylpyridin-2-amine

4-Cyclopropyl-5-methylpyridin-2-amine

Cat. No.: B14027562
M. Wt: 148.20 g/mol
InChI Key: DXMUDXYKGNVKLM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-methylpyridin-2-amine is a heterocyclic amine compound with the molecular formula C9H12N2 It is a derivative of pyridine, featuring a cyclopropyl group at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-methylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-2-methylpyridine with ammonia or an amine source under high temperature and pressure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency . Additionally, green chemistry principles are often applied to minimize environmental impact, such as using recyclable solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with a wide range of biological molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-cyclopropyl-5-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2/c1-6-5-11-9(10)4-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)

InChI Key

DXMUDXYKGNVKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2CC2)N

Origin of Product

United States

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